molecular formula C12H15N5 B11874747 (E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine

(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine

Cat. No.: B11874747
M. Wt: 229.28 g/mol
InChI Key: VBNOURJTBBFPAN-QPJJXVBHSA-N
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Description

(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine is a heterocyclic compound that features a purine ring substituted with a piperidinyl vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine can be achieved through various methods. One common approach involves the condensation of purine derivatives with piperidinyl vinyl compounds under microwave irradiation. This method provides high yields and is efficient in terms of reaction time .

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis. This method is favored due to its efficiency and the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized purine derivatives, reduced purine compounds, and substituted purine analogs .

Scientific Research Applications

(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine involves its interaction with specific molecular targets. It has been shown to bind to nucleic acids, thereby affecting their function. This binding can disrupt the normal processes of cell division and replication, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential anticancer activity set it apart from other similar compounds .

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

6-[(E)-2-piperidin-1-ylethenyl]-7H-purine

InChI

InChI=1S/C12H15N5/c1-2-5-17(6-3-1)7-4-10-11-12(15-8-13-10)16-9-14-11/h4,7-9H,1-3,5-6H2,(H,13,14,15,16)/b7-4+

InChI Key

VBNOURJTBBFPAN-QPJJXVBHSA-N

Isomeric SMILES

C1CCN(CC1)/C=C/C2=C3C(=NC=N2)N=CN3

Canonical SMILES

C1CCN(CC1)C=CC2=C3C(=NC=N2)N=CN3

Origin of Product

United States

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